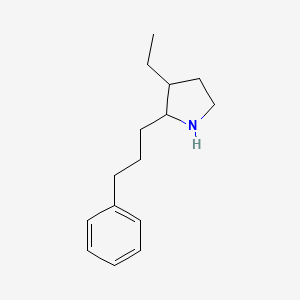
3-Ethyl-2-(3-phenylpropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(3-phenylpropyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound has the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is characterized by the presence of an ethyl group at the third position and a phenylpropyl group at the second position of the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with an aromatic aldehyde to form an imine intermediate, which is then reduced to yield the desired pyrrolidine . Another approach involves the use of primary amines and diols in the presence of a Cp*Ir complex to catalyze the N-heterocyclization reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts has been reported to facilitate the selective C(sp3)-C(sp2) cross-coupling reactions, making the process more practical and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(3-phenylpropyl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(3-phenylpropyl)pyrrolidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-Ethyl-2-(3-phenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both an ethyl and a phenylpropyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H23N |
|---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
3-ethyl-2-(3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-2-14-11-12-16-15(14)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |
InChI-Schlüssel |
SXOZOAZLZOOHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


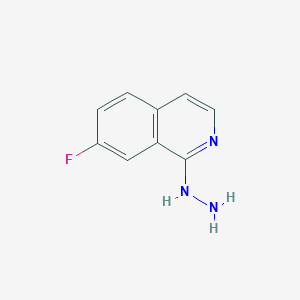
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

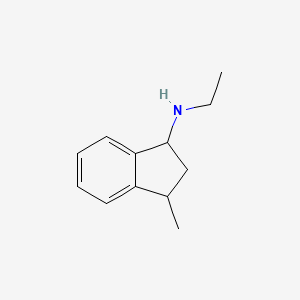
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
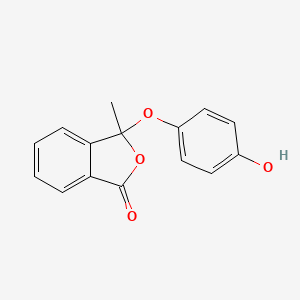


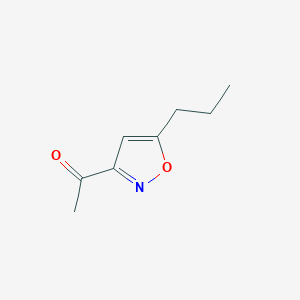
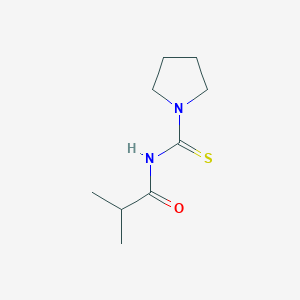
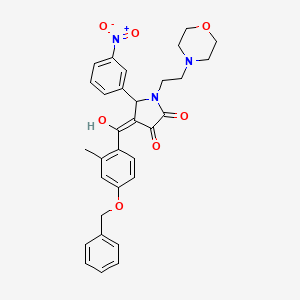
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
